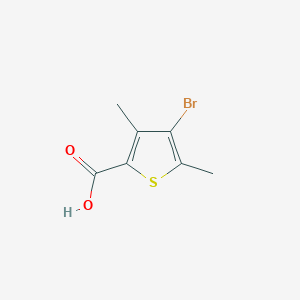
4-Bromo-3,5-dimethylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-3,5-dimethylthiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1781775-29-8 . It has a molecular weight of 235.1 and its IUPAC name is this compound . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7BrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h1-2H3,(H,9,10) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Unfortunately, the web search results did not provide more detailed information on its physical and chemical properties.科学的研究の応用
Scalability of Supramolecular Networks
The study by Dienstmaier et al. (2010) explores the scalability of supramolecular networks through the investigation of tricarboxylic acid monolayers at the liquid-solid interface. This research provides insights into the formation of two-dimensional nanoporous networks with varying pore sizes, emphasizing the role of packing density and hydrogen bonding in the assembly of such networks. The findings highlight the potential applications of 4-Bromo-3,5-dimethylthiophene-2-carboxylic acid derivatives in creating high-density, scalable supramolecular structures with specific pore characteristics (Dienstmaier et al., 2010).
Bromodecarboxylation Reactions
Zwanenburg and Wynberg (2010) discuss the bromodecarboxylation of thiophenecarboxylic acids, providing a synthetic perspective that is vital for understanding the chemical transformations of compounds like this compound. The research outlines a method for producing dibromo-dimethylthiophene derivatives, showcasing the utility of this compound in synthesizing complex organic molecules (Zwanenburg & Wynberg, 2010).
Inhibition of Carbonic Anhydrase Isoenzymes
A study by Boztaş et al. (2015) investigates the inhibitory effects of dimethoxybromophenol derivatives, which can be synthesized from precursors like this compound, on carbonic anhydrase isoenzymes. The research demonstrates the potential of these derivatives in medical applications, particularly in designing inhibitors for enzymes involved in various physiological and pathological processes (Boztaş et al., 2015).
Electrocatalytic Degradation Studies
Xu et al. (2018) explore the electrocatalytic degradation of 4-bromophenol, a compound related to this compound, to understand the degradation mechanism, kinetics, and toxicity evolution in water. This study is crucial for environmental chemistry and pollution control, indicating how derivatives of this compound can be utilized in water treatment and detoxification processes (Xu et al., 2018).
G Protein-Coupled Receptor Agonists
Research by Deng et al. (2011) identifies thieno[3,2-b]thiophene-2-carboxylic acid derivatives as potent GPR35 agonists, showcasing the therapeutic potential of this compound derivatives in pharmacology, especially in modulating G protein-coupled receptors for treating various diseases (Deng et al., 2011).
Safety and Hazards
The safety information for “4-Bromo-3,5-dimethylthiophene-2-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautionary measures to be taken when handling the compound.
特性
IUPAC Name |
4-bromo-3,5-dimethylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQWFEFERRBZGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2916224.png)
![N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2916226.png)
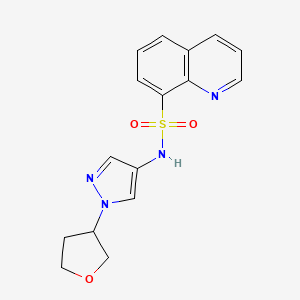
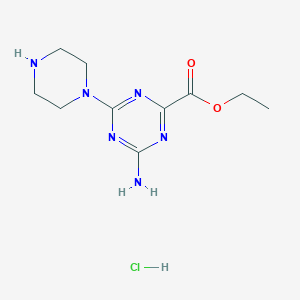
![N-[3-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2916230.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/structure/B2916232.png)
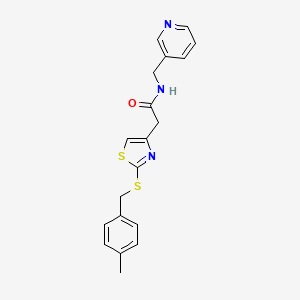

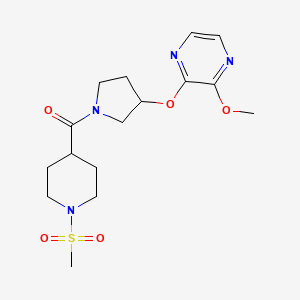
![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B2916238.png)
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide](/img/structure/B2916239.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2916241.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)
![5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2916244.png)